![molecular formula C21H21N3O5S3 B2684051 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 900001-06-1](/img/structure/B2684051.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5S3 and its molecular weight is 491.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes several key functional groups:
- Dihydrobenzo[b][1,4]dioxin : A bicyclic structure known for its diverse biological activities.
- Thiazole : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anti-inflammatory properties.
- Thiophenes : Known for their role in various biological activities, including anticancer effects.
The molecular formula is C20H20N2O4S2, with a molecular weight of approximately 408.51 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit critical enzymes involved in cancer cell proliferation and survival pathways. The mechanism likely involves modulation of signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
-
Inhibition of Tubulin Polymerization : Compounds containing similar scaffolds have been shown to inhibit tubulin assembly, thereby disrupting mitotic spindle formation in cancer cells. This results in cell cycle arrest and subsequent apoptosis.
Compound IC50 (μM) Mechanism CA-4 1.2 Tubulin inhibitor Compound A 0.52 Tubulin inhibitor Compound B 0.68 Tubulin inhibitor - Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, MNNG/HOS) demonstrated that derivatives of this compound exhibited significant antiproliferative activity with IC50 values ranging from 2.6 to 18 nM .
Antimicrobial Activity
Another area of interest is the antimicrobial potential against Mycobacterium tuberculosis. Compounds derived from the same chemical family have been identified as potent DprE1 inhibitors, showcasing promising results in inhibiting bacterial growth.
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
DprE1 Inhibitor A | 0.5 μg/mL |
DprE1 Inhibitor B | 0.8 μg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related compound in a xenograft model of human osteosarcoma. The treatment group receiving the compound showed a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent .
Case Study 2: Antimicrobial Activity
In another investigation, a series of derivatives were tested for their ability to inhibit DprE1 in Mycobacterium tuberculosis. The most potent derivatives exhibited MIC values significantly lower than traditional antibiotics, indicating their potential as novel antimycobacterial agents .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibit promising antitumor properties. For instance, studies have shown that derivatives of the compound can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 5.0 |
Compound B | NCI-H460 | 7.5 |
N-(4-(...)) | SF-268 | 6.0 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer proliferation and survival. For example, it has shown activity against glucocerebrosidase, an enzyme implicated in Gaucher disease and certain cancers . Such inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested them against multiple cancer cell lines. The results demonstrated that certain modifications enhanced the antitumor efficacy significantly compared to the parent compound .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with glucocerebrosidase. The results indicated that it acts as a small molecule chaperone, stabilizing the enzyme and enhancing its activity in cellular models of Gaucher disease .
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S3/c25-20(14-5-7-24(8-6-14)32(26,27)19-2-1-11-30-19)23-21-22-16(13-31-21)15-3-4-17-18(12-15)29-10-9-28-17/h1-4,11-14H,5-10H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIYDSJHXNNEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.